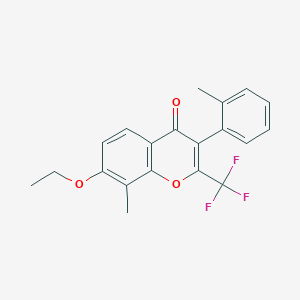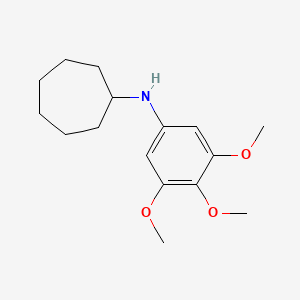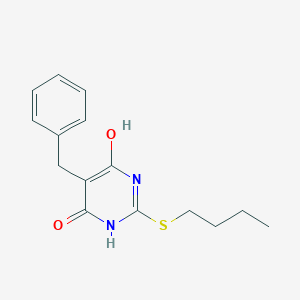![molecular formula C22H24N2O5 B5163444 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5163444.png)
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, and a benzodioxol moiety, which is known for its presence in various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction to introduce the benzodioxol moiety . The reaction conditions often include the use of a palladium catalyst, a suitable base such as cesium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxol moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxol moiety can also interact with various enzymes and receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of a pyrrolidine-2,5-dione core and a benzodioxol moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-3-10-27-17-7-5-16(6-8-17)24-21(25)12-18(22(24)26)23-13-15-4-9-19-20(11-15)29-14-28-19/h4-9,11,18,23H,2-3,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIIRFTACBBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B5163376.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)


![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)


![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![1-[3-(2,4-Dimethylphenoxy)propyl]imidazole](/img/structure/B5163452.png)

